4,7-Dimethyl-1H-benzo[d]imidazole
Overview
Description
4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that is widely used in scientific research. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 4,7-Dimethyl-1H-benzo[d]imidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities by interfering with various cellular processes, including DNA synthesis and protein synthesis. Additionally, it has been suggested that the compound may interact with specific receptors in the cell, leading to its biological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,7-Dimethyl-1H-benzo[d]imidazole are diverse and depend on the specific biological activity being studied. The compound has been shown to inhibit the growth of bacterial and fungal strains by interfering with their cellular processes. Additionally, it has been found to induce cell death in cancer cells, making it a potential cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its diverse biological activities and its high yield and purity synthesis method. Additionally, the compound is relatively stable and can be stored for extended periods without degradation. However, the limitations of using 4,7-Dimethyl-1H-benzo[d]imidazole in lab experiments include its potential toxicity and its limited solubility in certain solvents.
Future Directions
The potential therapeutic applications of 4,7-Dimethyl-1H-benzo[d]imidazole are vast and include its use as an antimicrobial, antitumor, and anti-inflammatory agent. Future research should focus on identifying the specific cellular processes and receptors that are targeted by the compound, as well as optimizing its biological activity and reducing its toxicity. Additionally, research should be conducted to identify new potential therapeutic applications for 4,7-Dimethyl-1H-benzo[d]imidazole, such as its use in the treatment of neurological disorders or metabolic diseases.
Conclusion:
In conclusion, 4,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic organic compound that has diverse biological activities and potential therapeutic applications. The compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties, and future research should focus on identifying its specific mechanism of action and optimizing its biological activity. Despite its potential toxicity and limited solubility, 4,7-Dimethyl-1H-benzo[d]imidazole remains a promising candidate for the development of new therapeutics.
Scientific Research Applications
4,7-Dimethyl-1H-benzo[d]imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains and has shown promising results as a potential antimicrobial agent. Additionally, it has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Furthermore, 4,7-Dimethyl-1H-benzo[d]imidazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
properties
CAS RN |
101102-39-0 |
---|---|
Product Name |
4,7-Dimethyl-1H-benzo[d]imidazole |
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4,7-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-7(2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChI Key |
UYWXGJXLVYLKDI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N=CN2 |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=CN2 |
synonyms |
1H-Benzimidazole,4,7-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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